molecular formula C31H29N5O6 B1191811 NKTR-105

NKTR-105

Cat. No.: B1191811
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

NKTR-105 is a novel, polymer-conjugated small molecule developed for oncology research. It is a PEGylated form of the chemotherapeutic agent docetaxel, designed using advanced polymer conjugate technology . As a member of the taxoid family, its primary mechanism of action is the disruption of the microtubular network within cells, which inhibits cell division . In non-clinical studies, NKTR-105 demonstrated superior antitumor activity and significantly delayed tumor growth compared to docetaxel in solid tumor models, including non-small cell lung cancer . A key characteristic of this conjugate is its altered pharmacokinetic profile. Research indicates that NKTR-105 provides greater and sustained exposure of the active drug in plasma and tumor tissue, with studies showing a prolonged half-life and increased docetaxel concentrations in tumors . Furthermore, preclinical data suggests that this sustained exposure may be achieved without the severe neutropenia typically associated with docetaxel, indicating a potentially improved tolerability profile . NKTR-105 has been evaluated in a Phase 1 clinical dose-escalation study in patients with refractory solid tumors . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C31H29N5O6

Appearance

Solid powder

Synonyms

NKTR105;  NKTR-105;  NKTR 105;  docetaxel conjugate.; NONE

Origin of Product

United States

Synthetic Strategies and Structural Engineering of Nktr 105

Polymer Conjugation Technology: PEGylation Principles and Application to Small Molecules

PEGylation involves the covalent attachment of PEG chains to a molecule sci-hub.se. This modification can lead to several advantages, including increased water solubility, prolonged circulation half-life, reduced immunogenicity, and altered biodistribution researchgate.netsci-hub.senih.govscielo.br. For small molecules like docetaxel (B913), which may have limitations such as poor solubility, rapid clearance, or toxicity, PEGylation offers a method to overcome these drawbacks and improve their therapeutic index sci-hub.setandfonline.comnih.gov. The increase in molecular weight and hydrodynamic radius due to PEGylation reduces renal filtration, a primary clearance mechanism for small molecules scielo.brnih.gov.

Utilization of Multi-Arm PEG Architectures in NKTR-105 Design

NKTR-105 utilizes a multi-armed PEG architecture creativepegworks.commdpi.comresearchgate.net. Multi-armed PEGs are star-like structures that carry multiple functional groups, allowing for the conjugation of more than one drug molecule per polymer molecule creativepegworks.commdpi.com. This contrasts with linear PEGs, which typically have a maximum of two active sites for conjugation, thus limiting the drug loading capacity mdpi.com. The use of a four-arm PEG in NKTR-105 allows for the covalent binding of docetaxel to the polymer mdpi.com. This multi-arm structure increases the molecular weight and provides multiple attachment points for the drug creativepegworks.com. Multi-armed PEGs are widely used in the conjugation of small molecules, and several such conjugates, including NKTR-105, have advanced into clinical trials creativepegworks.com.

Chemical Linkage and Prodrug Design Considerations for Sustained Release

NKTR-105 is designed as a prodrug, where the active drug (docetaxel) is linked to the PEG polymer through a chemical bond that is intended to be cleaved in vivo to release the active drug nih.govresearchgate.net. This "releasable" PEGylation strategy is employed when the conjugate needs to be transformed into its active form after administration creativepegworks.com. The design of the chemical linkage is crucial for controlling the rate of drug release nih.govnih.gov. Ester bonds are common linkages in prodrug design due to their ease of synthesis and the ubiquitous distribution of esterases in the body, which can hydrolyze the bond to release the parent drug nih.gov. While the specific chemical structure of the linker in NKTR-105 is not explicitly detailed in all sources, the prodrug design aims for sustained release of docetaxel researchgate.netnih.gov. This sustained release is intended to increase cellular drug availability over time, potentially decrease toxicity, and enhance specific activity researchgate.net.

Impact of Polymer Modification on Docetaxel Properties

The PEGylation of docetaxel in NKTR-105 significantly alters the physicochemical and pharmacokinetic properties of the parent drug medindia.netresearchgate.net.

Solubility and Stability Enhancements through PEGylation

PEG is a hydrophilic polymer, and its conjugation to hydrophobic drugs like docetaxel can significantly increase their water solubility researchgate.netsci-hub.senih.govtandfonline.commdpi.com. This enhanced solubility is particularly important for drugs with poor aqueous solubility, which can limit their formulation and administration sci-hub.semdpi.com. PEGylation also contributes to improved stability of the conjugated drug medindia.netresearchgate.netscielo.br. This can include increased metabolic stability, protecting the drug from degradation by enzymes researchgate.netscielo.br.

Influence on Molecular Size and Conformation

Detailed Research Findings

Preclinical studies of NKTR-105 have demonstrated superior anti-tumor activity and improved pharmacokinetics compared to docetaxel in mouse xenograft models of human tumors, including colorectal and non-small cell lung cancers medindia.netresearchgate.net. NKTR-105 treatment resulted in significantly greater tumor growth delay compared to docetaxel researchgate.net. For example, in a non-small cell lung (H460) mouse xenograft model, NKTR-105 treatment significantly delayed tumor growth by 122% compared to 48% for docetaxel . This improved efficacy was associated with greater and sustained exposure to docetaxel in both plasma and tumor tissue after administration of NKTR-105 . Docetaxel concentrations in tumors were reported to be 0.4 to 4-fold higher with NKTR-105 treatment, and the time-concentration profile was improved by 2-fold in the H460 model . The half-life of docetaxel was approximately 11 hours in a preclinical study, while that of NKTR-105 was reported to be up to 60 days researchgate.net. This prolonged half-life and sustained exposure are attributed to the PEGylation researchgate.netnih.gov.

Here is a summary of preclinical tumor growth delay data for NKTR-105 compared to docetaxel:

Tumor ModelNKTR-105 Tumor Growth Delay (%)Docetaxel Tumor Growth Delay (%)Fold Greater Delay for NKTR-105
H460 (NSCLC)122482.5
LoVo (Colorectal)Not specifiedNot specified2.0
LS174T (Colorectal)Not specifiedNot specified1.6
H460 (NSCLC)2661661.6

Note: Data compiled from different preclinical studies with potentially varying methodologies and dosages. researchgate.net

Preclinical Pharmacological Profile of Nktr 105

In Vitro Characterization of NKTR-105 Biological Activity

Cellular Mechanism of Action: Microtubule Disruption

NKTR-105, as a docetaxel (B913) conjugate, exerts its effect by disrupting the microtubular network in cells. medindia.net Docetaxel is a well-established microtubule-targeting agent that promotes microtubule assembly and inhibits their disassembly, leading to cell cycle arrest and apoptosis.

Comparative Cytotoxicity Studies in Cancer Cell Lines

Preclinical data has shown that NKTR-105 demonstrates significantly greater anti-tumor activity compared to docetaxel in various human tumor xenograft models. medindia.netcreativepegworks.com Studies in colorectal cancer cell lines (LoVo and LS174T) and non-small cell lung cancer (H460) mouse xenograft models have shown superior activity for NKTR-105. medindia.netcreativepegworks.com Partial regressions were observed with NKTR-105 in some cell lines where no regressions were seen with docetaxel. medindia.net At maximum tolerated doses, the tumor growth delay with NKTR-105 was notably greater than with docetaxel in these models. medindia.netcreativepegworks.com For instance, in the H460 model, NKTR-105 showed a 2.5-fold greater tumor growth delay, 2.0-fold greater in LoVo, and 1.6-fold greater in LS174T xenograft models at maximum tolerated doses. medindia.net Another study reported a significantly greater tumor growth delay of 266% for NKTR-105 versus 166% for docetaxel at maximum tolerated doses in a mouse xenograft model. creativepegworks.com

Here is a summary of comparative cytotoxicity findings in xenograft models:

Cancer ModelNKTR-105 Tumor Growth Delay (% or Fold Greater)Docetaxel Tumor Growth Delay (%)
H460 (NSCLC)2.5-fold greater medindia.net-
LoVo (Colorectal)2.0-fold greater medindia.net-
LS174T (Colorectal)1.6-fold greater medindia.net-
Mouse Xenograft266% creativepegworks.com166% creativepegworks.com

Cell Cycle Perturbation Analysis in Preclinical Cell Models

While specific detailed data on cell cycle perturbation analysis for NKTR-105 in preclinical cell models was not extensively found within the search results, the mechanism of action of docetaxel, the active moiety of NKTR-105, is known to involve the disruption of microtubule function, which subsequently leads to cell cycle arrest, particularly in the G2/M phase. The sustained release of docetaxel from NKTR-105 is expected to maintain this cell cycle perturbation over a prolonged period, contributing to its enhanced anti-tumor activity observed in preclinical studies.

In Vivo Pharmacokinetic Studies in Animal Models

Pharmacokinetic studies in animal models, including rats and dogs, have shown that NKTR-105 improves the pharmacokinetic profile of docetaxel. ascopubs.org

Extended Plasma Half-Life and Systemic Exposure of Docetaxel Moiety

A key feature of NKTR-105 is the significantly extended plasma half-life of the docetaxel moiety compared to unconjugated docetaxel. In preclinical studies, the half-life of docetaxel was approximately 11 hours, while that of NKTR-105 was reported to be up to 60 days. researchgate.netcreativepegworks.com This prolonged half-life leads to sustained systemic exposure to docetaxel. This extended exposure is associated with greater and sustained tumor exposure to docetaxel after NKTR-105 administration.

Altered Plasma Concentration-Time Profile (Reduced Peak Concentrations)

NKTR-105 is designed to provide a sustained release of docetaxel, resulting in an altered plasma concentration-time profile characterized by reduced peak concentrations compared to conventional docetaxel. ascopubs.org This is a deliberate design feature aimed at potentially improving the safety and tolerability profile while maintaining therapeutic levels of the drug over a longer duration. ascopubs.org The improved time-concentration profile with NKTR-105 has been shown to result in greater and sustained tumor exposure to docetaxel. In a non-small cell lung (H460) mouse xenograft model, treatment with NKTR-105 resulted in an improved time-concentration profile (2-fold greater) as compared to docetaxel.

Tumor Accumulation and Distribution via Enhanced Permeation and Retention (EPR) Effect

The Enhanced Permeation and Retention (EPR) effect is a phenomenon observed in solid tumors, characterized by leaky vasculature and impaired lymphatic drainage, which allows for the preferential accumulation and retention of macromolecules and nanoparticles within the tumor microenvironment nih.govsymbiosisonlinepublishing.comresearchgate.net. NKTR-105, being a PEGylated conjugate, is designed to leverage this effect for targeted tumor accumulation symbiosisonlinepublishing.comnih.gov. The PEGylation increases the molecular weight of the conjugate, which can lead to a prolonged circulation time in the bloodstream, thereby increasing the likelihood of extravasation into the tumor tissue through the leaky tumor vessels nih.govnih.govcreativepegworks.com. Once in the tumor interstitial space, the impaired lymphatic drainage contributes to the retention of the conjugate nih.govsymbiosisonlinepublishing.comresearchgate.net.

Preclinical studies have demonstrated that NKTR-105 treatment resulted in increased docetaxel concentrations in tumors compared to unconjugated docetaxel bioworld.com. Specifically, studies in a non-small cell lung (H460) mouse xenograft model showed that NKTR-105 increased docetaxel concentrations in tumors by 0.4 to 4-fold and resulted in a 2-fold greater time-concentration profile compared to docetaxel bioworld.comaacrjournals.org. This suggests that the PEGylated structure of NKTR-105 facilitates enhanced accumulation and sustained presence of the docetaxel payload within the tumor tissue via the EPR effect.

Comparative Pharmacokinetics of NKTR-105 Versus Unconjugated Docetaxel

Pharmacokinetic studies in preclinical models, including rats and dogs, have indicated that NKTR-105 exhibits an improved pharmacokinetic profile compared to unconjugated docetaxel ascopubs.org. This improvement is characterized by reduced peak plasma concentrations and a prolonged half-life of docetaxel following NKTR-105 administration ascopubs.org.

In a comparative study in mice bearing H460 tumors, a single intravenous administration of NKTR-105 or docetaxel at their respective maximum tolerated doses (MTDs) showed distinct pharmacokinetic profiles aacrjournals.org. Despite administering a 32% higher dose of NKTR-105 (33 mg/kg) compared to docetaxel (25 mg/kg), the plasma docetaxel Cmax with NKTR-105 was 13-fold lower than that with docetaxel aacrjournals.org. While both treatments achieved a similar plasma docetaxel area under the concentration-time curve (AUC), NKTR-105 treatment led to tumor docetaxel concentrations that were 0.4 to 4-fold higher, resulting in a 2-fold greater tumor docetaxel AUC bioworld.comaacrjournals.org.

The sustained plasma docetaxel concentrations after NKTR-105 administration were notable, remaining above 5 ng/mL for up to 168 hours, whereas docetaxel concentrations fell below 1 ng/mL by 72 hours after administration of unconjugated docetaxel aacrjournals.org. This prolonged exposure in plasma and significantly higher and sustained exposure in tumor tissue highlight the altered pharmacokinetics conferred by the PEGylation of docetaxel in NKTR-105 aacrjournals.org.

Preclinical Pharmacodynamic Assessments

Preclinical pharmacodynamic assessments of NKTR-105 have focused on evaluating its antitumor activity and the relationship between docetaxel exposure and therapeutic response in tumor models.

Correlation Between Docetaxel Exposure and Antitumor Response in Xenograft Models

Preclinical studies have demonstrated a correlation between the sustained exposure to docetaxel delivered by NKTR-105 and superior antitumor activity in various mouse xenograft models of human cancers, including colorectal (LoVo and LS174T) and non-small cell lung (H460) carcinomas medindia.netascopubs.org.

In comparative studies with unconjugated docetaxel, NKTR-105 treatment significantly delayed tumor growth bioworld.com. For example, in the H460 mouse xenograft model, NKTR-105 treatment resulted in a 122% tumor growth delay compared to 48% for docetaxel at equitoxic doses bioworld.comaacrjournals.org. This superior antitumor effect was associated with the greater and sustained tumor exposure to docetaxel achieved with NKTR-105 aacrjournals.org. Partial regressions were observed in LoVo and LS174T cell lines treated with NKTR-105, while no regressions were observed with docetaxel medindia.net. At maximum tolerated doses, the percent of tumor growth delay for NKTR-105 was 2.5-, 2.0-, and 1.6-fold greater than docetaxel in H460, LoVo, and LS174T xenograft models, respectively medindia.net. These findings suggest that the improved antitumor activity of NKTR-105 is mediated by the enhanced and sustained delivery of docetaxel to the tumor site aacrjournals.org.

Modulation of Intratumoral Docetaxel Concentrations

As discussed in the pharmacokinetic profile, NKTR-105 significantly modulated intratumoral docetaxel concentrations compared to unconjugated docetaxel bioworld.comaacrjournals.org. The PEGylated structure and the EPR effect facilitated higher and more sustained levels of docetaxel within the tumor tissue aacrjournals.org. This modulation of the intratumoral drug concentration-time profile is considered a key factor contributing to the enhanced antitumor efficacy observed in preclinical models aacrjournals.org. The sustained presence of docetaxel at the tumor site is hypothesized to provide prolonged exposure of cancer cells to the cytotoxic agent, leading to improved therapeutic outcomes aacrjournals.org.

Biomarker Analysis in Preclinical Tumor Tissues

Antitumor Efficacy in Preclinical Models of Nktr 105

Evaluation of Antitumor Activity in Mouse Xenograft Models

Studies have been conducted in several mouse xenograft models to investigate the antitumor activity of NKTR-105 across different cancer types.

In a non-small cell lung cancer (NSCLC) mouse xenograft model utilizing the H460 cell line, NKTR-105 demonstrated superior antitumor activity compared to docetaxel (B913). wikipedia.orgfishersci.co.ukmims.compubcompare.ai Treatment with NKTR-105 resulted in significantly longer tumor growth delay. wikipedia.orgpubcompare.ai

Preclinical data for NKTR-105 also show significantly greater antitumor activity when compared to docetaxel in colorectal mouse xenograft models, specifically using the LoVo and LS174T human tumor cell lines. fishersci.co.ukmims.com

Based on the available search information, specific detailed preclinical data evaluating the antitumor activity of NKTR-105 in prostate carcinoma xenograft models were not found.

Based on the available search information, specific detailed preclinical data evaluating the antitumor activity of NKTR-105 in breast carcinoma xenograft models were not found.

Prostate Carcinoma Xenograft Models

Assessment of Tumor Growth Delay and Regression Rates

Preclinical studies in NSCLC and colorectal carcinoma xenograft models have assessed the impact of NKTR-105 on tumor growth delay and regression. In the H460 NSCLC model, NKTR-105 treatment significantly delayed tumor growth. wikipedia.orgpubcompare.ai In colorectal xenograft models (LoVo and LS174T), significantly greater antitumor activity was observed, with partial regressions noted in two of the cell lines (LoVo and LS174T) following treatment with NKTR-105. fishersci.co.ukmims.com No regressions were observed for docetaxel in these models. fishersci.co.ukmims.com

Data on Tumor Growth Delay and Regression:

Xenograft ModelTumor Growth Delay (vs. Control)Regression Observed
H460 (NSCLC)Significantly longer wikipedia.orgpubcompare.aiNot specified
LoVo (Colorectal)Greater than docetaxel fishersci.co.ukmims.comPartial Regressions fishersci.co.ukmims.com
LS174T (Colorectal)Greater than docetaxel fishersci.co.ukmims.comPartial Regressions fishersci.co.ukmims.com

Comparative Efficacy Studies: NKTR-105 Versus Docetaxel at Equitoxic Doses

Comparative studies evaluating NKTR-105 and docetaxel at equitoxic doses have been conducted in preclinical models. In a comparative study using the H460 NSCLC mouse xenograft model, NKTR-105 treatment significantly delayed tumor growth by 122% compared to 48% for docetaxel. wikipedia.orgpubcompare.ai This superior antitumor activity was associated with greater and sustained tumor exposure to docetaxel after NKTR-105 administration. wikipedia.orgpubcompare.ai

Comparative Tumor Growth Delay in H460 Xenograft Model:

TreatmentTumor Growth Delay
NKTR-105122% wikipedia.orgpubcompare.ai
Docetaxel48% wikipedia.orgpubcompare.ai

This comparative study indicates that the enhanced antitumor activity of NKTR-105 is mediated by increased and prolonged docetaxel exposure within the tumor. pubcompare.ai

Analysis of Sustained Therapeutic Levels within Tumor Microenvironment

Preclinical investigations into NKTR-105, a novel PEGylated conjugate of docetaxel, have demonstrated its capacity to achieve greater and sustained exposure within tumor tissue compared to unconjugated docetaxel. This improved pharmacokinetic profile in the tumor microenvironment is considered a key factor contributing to its enhanced antitumor activity observed in various preclinical models .

Studies, such as those conducted in a non-small cell lung (H460) mouse xenograft model, specifically analyzed the concentration and time-concentration profile of docetaxel following administration of either NKTR-105 or docetaxel bioworld.com. The results indicated that treatment with NKTR-105 led to significantly increased docetaxel concentrations within the tumors, showing a range of 0.4 to 4-fold higher levels compared to administration of docetaxel itself . Furthermore, the time-concentration profile, which reflects the duration and magnitude of drug exposure over time, was approximately 2-fold greater in tumors following NKTR-105 treatment bioworld.com.

This enhanced and sustained accumulation of the active payload (docetaxel) within the tumor microenvironment is primarily attributed to the PEGylation strategy employed in NKTR-105. PEGylation, the process of conjugating polyethylene (B3416737) glycol (PEG) chains to a molecule, is known to modify pharmacokinetic properties, typically increasing the drug's hydrodynamic size and extending its circulation half-life medindia.netnih.gov. The increased size of the PEGylated conjugate facilitates its preferential accumulation in tumor tissue through the Enhanced Permeation and Retention (EPR) effect nih.govresearchgate.netsymbiosisonlinepublishing.com. The EPR effect describes the phenomenon where macromolecules and nanoparticles tend to accumulate in solid tumors due to their leaky vasculature and impaired lymphatic drainage, allowing for extravasation and subsequent retention within the tumor interstitial space researchgate.netsymbiosisonlinepublishing.com. By leveraging this passive targeting mechanism, NKTR-105 delivers higher and more prolonged levels of docetaxel directly to the tumor site, potentially maximizing cytotoxic effects on cancer cells while minimizing systemic exposure nih.gov.

The sustained therapeutic levels of docetaxel achieved within the tumor microenvironment after NKTR-105 administration are directly correlated with the superior tumor growth delay observed in preclinical efficacy studies . This suggests that the improved tumor pharmacokinetics play a crucial role in the enhanced antitumor efficacy of NKTR-105 relative to the parent compound, docetaxel .

Below is a summary of key findings regarding tumor exposure from preclinical studies:

ParameterNKTR-105 vs. Docetaxel (H460 Mouse Xenograft Model)Citation
Tumor Docetaxel Concentration0.4 to 4-fold higher
Tumor Time-Concentration Profile2-fold greater bioworld.com

Molecular and Cellular Research on Nktr 105

Investigation of Interactions with Cellular Targets (Microtubules)

NKTR-105, as a taxoid, acts by disrupting the microtubular network in cells. medindia.net Microtubules are dynamic filamentous cytoskeletal proteins composed of tubulin that are crucial for various cellular processes, including cell division, intracellular trafficking, and cell migration. nih.govmdpi.comresearchgate.net Microtubule-binding agents, such as taxanes, target tubulin and microtubule function. mdpi.comnih.gov

Taxanes, including docetaxel (B913) (the parent compound of NKTR-105), stabilize microtubules by binding to the β-subunit of the tubulin heterodimer, which suppresses microtubule dynamics. nih.govjcancer.orgmdpi.com This stabilization interferes with mitosis, leading to cell cycle arrest and ultimately cell death. nih.govjcancer.orgznaturforsch.com While high concentrations of these drugs can increase microtubule polymerization, their potent effect on suppressing microtubule dynamics occurs at significantly lower concentrations. nih.gov

The taxoid binding site is primarily located on the inside surface of the beta tubulin. nih.gov The interaction involves key side chains, particularly the C-13 side chain, and the taxane (B156437) ring system. znaturforsch.com The C-2 benzoyl and taxane ring systems are considered essential for microtubule binding, while the C-13 side chain contributes to specific binding. znaturforsch.com

Resistance to taxanes can be influenced by the quantitative tubulin isotype composition of microtubules. nih.gov For instance, increased levels of beta tubulin III have been associated with reduced response rates to taxanes in several tumor types. nih.govmdpi.com

Analysis of Biochemical Pathways Influenced by NKTR-105

As a docetaxel conjugate, NKTR-105 is expected to influence biochemical pathways downstream of microtubule disruption. The primary mechanism of action of taxanes involves the induction of mitotic arrest due to stabilized microtubules. nih.govjcancer.orgznaturforsch.com This arrest can trigger the mitotic spindle assembly checkpoint (SAC). nih.gov Prolonged mitotic phase and abnormal chromosome segregation can be observed in cells treated with agents affecting microtubules. nih.gov

While the direct influence of NKTR-105 on specific biochemical pathways beyond those immediately linked to microtubule dynamics and mitosis is not extensively detailed in the provided search results, the parent compound, docetaxel, impacts cell proliferation by inhibiting cell division. nih.gov The disruption of microtubule function by taxanes leads to cell cycle arrest and can induce apoptosis. znaturforsch.com

Research on other related compounds, such as NKTR-214 (a different Nektar compound), indicates the potential for Nektar's PEGylation technology to influence pathways related to immune cell activation, such as the IL2 receptor pathway, leading to increased genes associated with an effector phenotype. nih.gov However, this is specific to NKTR-214 and its cytokine-based mechanism, not directly applicable to the taxane-based NKTR-105. Similarly, studies on other agents targeting microtubules or cancer pathways discuss various mechanisms like influencing STAT3 signaling or inducing autophagy, but these are not specifically linked to NKTR-105 in the provided information. mdpi.comnih.gov

Structure-Activity Relationship (SAR) Considerations in PEGylated Taxanes

NKTR-105 is a novel PEGylated form of docetaxel. medindia.net PEGylation involves conjugating polyethylene (B3416737) glycol (PEG) chains to a molecule. creativepegworks.com This modification is employed to enhance the properties of small and large molecules, potentially increasing drug circulation time, improving pharmacokinetics, decreasing immunogenicity, increasing bioavailability, and improving solubility and stability. medindia.net

The PEGylation strategy aims to achieve "passive targeting" or a selective distribution pattern in vivo, often leading to increased accumulation in tumor tissue due to the enhanced permeability and retention (EPR) effect in the leaky vasculature of tumors. creativepegworks.com This altered biodistribution is a key SAR consideration for PEGylated taxanes like NKTR-105, influencing where and for how long the active docetaxel is present.

Potential Mechanisms of Action Underlying Enhanced Efficacy in Preclinical Settings

Preclinical studies have indicated that NKTR-105 demonstrates superior antitumor activity compared to docetaxel in various mouse xenograft models, including non-small cell lung and colorectal tumors. medindia.netascopubs.org This enhanced efficacy is primarily attributed to the improved pharmacokinetic profile conferred by PEGylation. medindia.netascopubs.org

The PEGylation of docetaxel in NKTR-105 results in greater and sustained exposure to docetaxel in both plasma and tumor tissue. ascopubs.org Specifically, studies showed increased docetaxel concentrations in tumors (0.4 to 4-fold higher) and an improved time-concentration profile (2-fold greater) compared to docetaxel in a non-small cell lung mouse xenograft model. This sustained tumor exposure to the active metabolite is believed to be the primary mechanism underlying the superior antitumor activity observed in preclinical settings. ascopubs.org

Furthermore, preclinical studies suggested that NKTR-105 might enable sustained therapeutic levels of docetaxel without the myelosuppression that is a dose-limiting toxicity for unconjugated docetaxel, potentially offering an improved safety profile alongside enhanced efficacy. The prolonged half-life and increased uptake by tumor tissue relative to docetaxel are considered key factors contributing to the potential for improved efficacy.

Preclinical Tumor Growth Delay Comparison: NKTR-105 vs. Docetaxel

Tumor Model (Mouse Xenograft)NKTR-105 Tumor Growth Delay (%)Docetaxel Tumor Growth Delay (%)Fold Increase with NKTR-105Reference
H460 (Non-Small Cell Lung)122482.5 medindia.net
LoVo (Colorectal)--2.0 medindia.net
LS174T (Colorectal)--1.6 medindia.net

Note: Specific percentage growth delay for LoVo and LS174T with NKTR-105 and docetaxel were not provided, only the fold increase in tumor growth delay with NKTR-105.

Partial regressions were also observed with NKTR-105 in certain cell lines (LoVo and LS174T), whereas no regressions were seen with docetaxel in preclinical studies. medindia.net

Future Research Directions for Nktr 105

Exploration of NKTR-105 in Combination with Other Preclinical Therapeutic Modalities

Investigating NKTR-105 in combination with other preclinical therapeutic modalities represents a significant area for future research. Given that docetaxel (B913), the cytotoxic component of NKTR-105, is often used in combination regimens, exploring similar strategies with its polymer-conjugated form is a logical step. wikipedia.orgmims.comnih.gov Preclinical studies could evaluate the synergistic potential of combining NKTR-105 with targeted therapies, immunotherapies, or other chemotherapeutic agents in various cancer models. The altered pharmacokinetic profile of NKTR-105, characterized by potentially longer circulation times and increased tumor accumulation compared to unconjugated docetaxel, might influence the optimal scheduling and dosage when used in combination. fishersci.co.uknih.gov Research would focus on assessing enhanced anti-tumor efficacy, modulating the tumor microenvironment, and understanding the biological interactions between NKTR-105 and co-administered agents at a preclinical level.

Development of Advanced Polymer Architectures for Optimized Drug Delivery

The polymer architecture plays a crucial role in the delivery and efficacy of polymer-drug conjugates like NKTR-105. nih.govnih.gov While NKTR-105 utilizes a PEGylation platform, potentially with a multi-armed PEG structure, future research could focus on developing and evaluating advanced polymer architectures. nih.govdrugbank.com This could involve exploring different polymer types, molecular weights, branching structures, and conjugation strategies. The aim would be to further optimize properties such as drug loading capacity, controlled release kinetics of docetaxel, tumor targeting specificity through passive (e.g., enhanced permeability and retention effect) or active targeting mechanisms, and reduced systemic toxicity. nih.govnih.gov Preclinical studies employing in vitro models and in vivo xenograft or syngeneic models would be essential to compare the performance of NKTR-105 based on its current polymer design versus conjugates incorporating novel polymer architectures.

Investigation of Unexplored Preclinical Disease Models for NKTR-105 Application

Initial preclinical studies of NKTR-105 demonstrated activity in specific colorectal and non-small cell lung cancer models. wikipedia.orgmims.comnih.gov Future research could expand the investigation of NKTR-105 into unexplored preclinical disease models. This could include evaluating its efficacy in models of other solid tumors where docetaxel is used, as well as exploring its potential in cancer types less traditionally associated with docetaxel therapy, but where the altered pharmacokinetics and tumor targeting of the polymer conjugate might offer a therapeutic advantage. Investigating NKTR-105 in diverse preclinical models, including those representing different genetic subtypes or metastatic settings, would help to better understand its potential breadth of activity and identify patient populations that might benefit most from this conjugate.

Refinement of Preclinical Translational Models for Polymer Conjugates

The successful translation of preclinical findings to clinical efficacy for polymer conjugates like NKTR-105 relies heavily on the predictive power of preclinical models. Future research should focus on refining preclinical translational models specifically for polymer conjugates. This involves developing and validating in vitro and in vivo models that more accurately mimic the human tumor microenvironment, drug distribution, metabolism, and response to polymer-conjugated drugs. Studies could focus on utilizing patient-derived xenografts (PDX), genetically engineered mouse models (GEMMs), or advanced in vitro systems that better recapitulate the complexities of human cancer. Refining these models would improve the ability to predict the clinical behavior of NKTR-105, optimize preclinical study designs, and enhance the likelihood of successful translation of future polymer conjugate candidates.

Q & A

Q. What is the mechanistic basis for NKTR-105’s improved pharmacokinetics compared to docetaxel?

NKTR-105 utilizes PEGylation to modify docetaxel’s pharmacokinetic profile. The covalent attachment of polyethylene glycol (PEG) polymers prolongs systemic circulation by reducing renal clearance and enzymatic degradation. This results in sustained plasma exposure and enhanced tumor uptake via the enhanced permeability and retention (EPR) effect. Preclinical studies in H460 xenografts demonstrated a two-fold increase in tumor docetaxel AUC compared to non-PEGylated docetaxel, correlating with delayed tumor growth (122% vs. 48%) .

Q. What preclinical evidence supports NKTR-105’s superior anti-tumor activity?

In colorectal (LoVo, LS174T) and non-small cell lung (H460) xenograft models, NKTR-105 achieved 1.6–2.5× greater tumor growth delay than docetaxel. Partial tumor regressions were observed in LoVo and LS174T models with NKTR-105, whereas docetaxel showed none. The improved efficacy was attributed to prolonged tumor exposure, with NKTR-105 maintaining docetaxel concentrations 0.4–4× higher in tumors over time .

Q. How was the Phase I clinical trial for NKTR-105 designed to assess safety and efficacy?

The Phase I trial (08-PDX-01) enrolled ~30 patients with refractory solid tumors. Key endpoints included safety, maximum tolerated dose (MTD), pharmacokinetics, and anti-tumor activity. Dose escalation followed a 3+3 design, with PK-PD modeling informed by preclinical data showing sustained tumor exposure. Notably, NKTR-105 required no corticosteroid premedication and exhibited no neutropenia in early reports, suggesting a differentiated toxicity profile .

Advanced Research Questions

Q. How do experimental designs address variability in tumor uptake of PEGylated drugs like NKTR-105?

Preclinical studies used orthotopic and subcutaneous xenograft models to evaluate tumor-specific pharmacokinetics. Tumor docetaxel levels were quantified via LC-MS/MS, and exposure was modeled using non-compartmental analysis. Researchers optimized dosing schedules based on tumor AUC/plasma AUC ratios, ensuring sustained intratumoral drug retention. This approach identified a 2× higher tumor AUC for NKTR-105 vs. docetaxel in H460 models .

Q. What methodological challenges arise in comparing NKTR-105 to other PEGylated taxanes (e.g., NC-6301)?

NC-6301, a micellar PEG-docetaxel conjugate, reported an eightfold higher tumor AUC than free docetaxel in gastric cancer models, versus NKTR-105’s two-fold increase. This discrepancy may stem from differences in polymer chemistry: NKTR-105’s linear PEG conjugation versus NC-6301’s block copolymer micelles, which alter drug release kinetics and tumor penetration. Body weight loss in preclinical models also differed (9% for NC-6301 vs. 19% for NKTR-105), suggesting divergent toxicity profiles .

Q. How can contradictions in preclinical toxicity data inform clinical trial risk mitigation?

While NKTR-105 showed no neutropenia in early-phase trials, preclinical models highlighted myelosuppression risks for docetaxel. Researchers addressed this by monitoring absolute neutrophil counts (ANC) and designing dose-escalation protocols with strict stopping rules. PK-driven dosing (e.g., targeting AUC < threshold for neutropenia) was prioritized over traditional MTD approaches .

Q. What translational biomarkers are critical for evaluating NKTR-105’s mechanism in clinical trials?

Key biomarkers include:

  • Plasma/tumor docetaxel levels : To validate sustained exposure predicted by preclinical PK.
  • Microtubule stabilization assays : To confirm target engagement in tumor biopsies.
  • Circulating tumor DNA (ctDNA) : To monitor dynamic responses in refractory populations. Evidence from AACR presentations emphasized correlating tumor docetaxel AUC with RECIST responses .

Q. How does PEGylation alter the pharmacodynamic profile of docetaxel in NKTR-105?

PEGylation reduces peak plasma concentrations (Cmax) by 50–70% in preclinical models, mitigating acute toxicity (e.g., hypersensitivity). However, prolonged exposure increases the risk of cumulative side effects like neuropathy. Researchers addressed this by implementing staggered dosing (e.g., q3w vs. q1w) and monitoring neuropathy via standardized scales (e.g., CTCAE) .

Methodological Recommendations

  • PK Analysis : Use non-compartmental modeling to calculate AUC and half-life, ensuring alignment with preclinical data .
  • Tissue Sampling : Prioritize tumor biopsies in clinical trials to validate intratumoral drug retention .
  • Comparative Studies : Employ isogenic tumor models to isolate PEGylation effects from genetic variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.